MLCK inhibitor peptide 18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

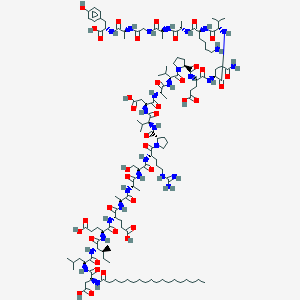

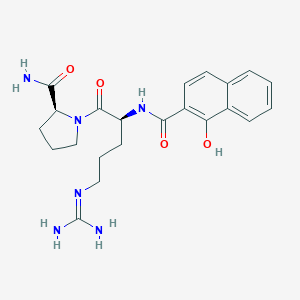

MLCK inhibitor peptide 18 is a highly basic, cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase (MLCK) . It controls the biological activity of MLCK and is primarily used for Phosphorylation & Dephosphorylation applications . The inhibition is competitive with respect to the peptide substrate .

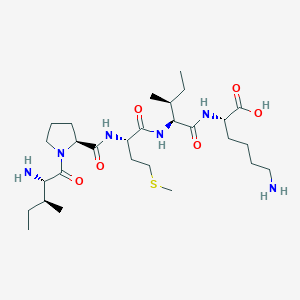

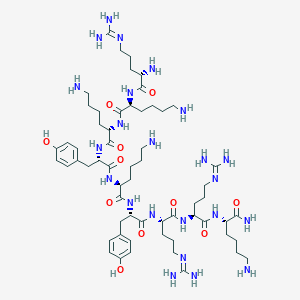

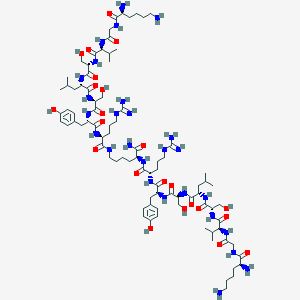

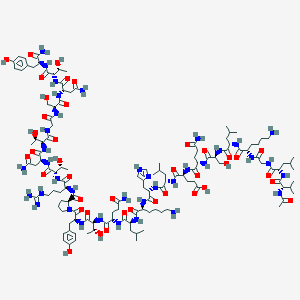

Molecular Structure Analysis

The empirical formula of MLCK inhibitor peptide 18 is C60H105N23O11 . It has a molecular weight of 1324.62 . The sequence of the nonapeptide is RKKYKYRRK .Physical And Chemical Properties Analysis

MLCK inhibitor peptide 18 is a lyophilized solid that is white in color . It is soluble in water (1 mg/mL) and DMSO (5 mg/mL) . It should be stored at -20°C and is shipped in wet ice .Wissenschaftliche Forschungsanwendungen

MLCK Inhibitor Peptide 18: Scientific Research Applications

Regulation of Paracellular Permeability: MLCK inhibitor peptide 18 has been shown to cross cell membranes and regulate paracellular permeability by reducing intracellular myosin light chain (MLC) phosphorylation. This action has the potential to restore barrier function in intestinal disease states, making it a valuable tool for research into treatments for conditions such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .

Selectivity and Potency: With an IC50 of 50 nM, MLCK inhibitor peptide 18 is a potent inhibitor of MLCK, exhibiting 4000-fold selectivity over calmodulin-dependent kinase II (CaMPKII). This high degree of selectivity makes it an excellent candidate for studies focusing on MLCK-related pathways without significant off-target effects on CaMPKII .

Phosphorylation & Dephosphorylation Applications: This inhibitor controls the biological activity of MLCK through its role in phosphorylation and dephosphorylation processes. It is primarily used in research applications that study these specific biochemical pathways, which are crucial in various cellular functions .

Intestinal Barrier Dysfunction Research: MLCK inhibitor peptide 18 has been applied in studies investigating intestinal barrier dysfunction, such as those caused by ischemia-reperfusion (A/R) injury. Application of this inhibitor has shown to increase transepithelial electrical resistance (TER) and reduce mucosal-to-serosal fluxes, suggesting its role in mediating barrier dysfunction during A/R injury .

Development of Specific Inhibitors: Research has led to the development of MLCK specific inhibitors like peptide 18, which is a cell-permeant peptide with increased selectivity for MLCK. This specificity is crucial for research into the regulation of intestinal mucosal permeability and offers a therapeutic approach to treating related disorders .

Wirkmechanismus

Target of Action

The primary target of the MLCK inhibitor peptide 18 is the Myosin Light Chain Kinase (MLCK) . MLCK is a critical regulatory protein that plays a significant role in altering paracellular permeability during gastrointestinal disorders .

Mode of Action

MLCK inhibitor peptide 18 acts as a selective competitive inhibitor of MLCK . It displays a mixed mode of inhibition with respect to ATP and is competitive with respect to the peptide substrate .

Biochemical Pathways

MLCK inhibitor peptide 18 affects the phosphorylation of Myosin Light Chain II (MLC-2) . This phosphorylation is a biochemical marker for perijunctional actomyosin ring contraction, which increases paracellular permeability by regulating the apical junctional complex . The phosphorylation of MLC-2 is dominantly regulated by MLCK and Rho-associated coiled-coil containing protein kinase (ROCK) mediated pathways .

Pharmacokinetics

It is known that this inhibitor is cell-permeable , indicating that it can cross cell membranes and interact with its intracellular target, MLCK.

Result of Action

The action of MLCK inhibitor peptide 18 leads to a reduction in intracellular MLC phosphorylation . This results in the regulation of paracellular permeability, with the potential to restore barrier function in intestinal disease states . It also prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ .

Action Environment

The effectiveness of MLCK inhibitor peptide 18 can be influenced by various environmental factors. For instance, conditions that induce intestinal anoxia/reoxygenation (A/R) injury can disrupt tight junction barrier function via MLCK activation and MLC phosphorylation . In such conditions, the use of MLCK inhibitor peptide 18 can attenuate the increased epithelial monolayer permeability and occludin endocytosis caused by A/R injury .

Safety and Hazards

According to the safety data sheet, exposure to MLCK inhibitor peptide 18 should be avoided. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental exposure, specific first aid measures are recommended .

Zukünftige Richtungen

MLCK inhibitor peptide 18 has the potential to restore barrier function in intestinal disease states . Its ability to cross the cell membrane and regulate paracellular permeability by reducing intracellular MLC phosphorylation makes it a promising compound for future research .

Relevant Papers Several papers have been published on MLCK inhibitor peptide 18. For example, a study published in the Journal of Neuroscience investigated the role of MLCK in vesicle endocytosis at the calyx of Held synapse . Another paper published in the American Journal of Physiology Cell Physiology explored how MLCK mediates intestinal barrier dysfunction during anoxia/reoxygenation injury .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKAKNGULMYHZ-UILVTTEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H105N23O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MLCK inhibitor peptide 18 | |

Q & A

Q1: How does MLCK inhibitor peptide 18 affect intestinal barrier function during anoxia/reoxygenation injury?

A1: MLCK inhibitor peptide 18 helps maintain intestinal barrier function during anoxia/reoxygenation (A/R) injury by preventing the disruption of tight junctions. [, ] During A/R, Myosin Light Chain Kinase (MLCK) is activated, leading to the phosphorylation of Myosin Light Chain (MLC). This phosphorylation event triggers the internalization of the tight junction protein occludin, compromising the integrity of the intestinal barrier and increasing permeability. [] MLCK inhibitor peptide 18 directly inhibits MLCK activity, thus preventing MLC phosphorylation and the subsequent endocytosis of occludin. [] This protective effect was observed both in vitro using Caco-2BBe1 monolayers and ex vivo in porcine ileal mucosa, where treatment with MLCK inhibitor peptide 18 significantly reduced permeability and increased transepithelial electrical resistance (TER). []

Q2: What is the significance of studying MLCK inhibitor peptide 18 in the context of intestinal A/R injury?

A2: Intestinal A/R injury is a serious condition that can occur during various clinical scenarios, including ischemia, surgery, and transplantation. [] The disruption of the intestinal barrier function during A/R can lead to inflammation, sepsis, and multiple organ failure. [] Identifying therapeutic targets to mitigate barrier dysfunction is crucial for improving patient outcomes. The research demonstrates that MLCK inhibitor peptide 18 effectively attenuates intestinal barrier dysfunction in A/R injury by targeting the MLCK-mediated occludin endocytosis pathway. [] This finding suggests that MLCK inhibitor peptide 18, and potentially other MLCK inhibitors, could be promising therapeutic agents for treating or preventing intestinal A/R injury.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)